3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 5-methylpyrazole in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their normal function . This inhibition can lead to alterations in cell cycle progression, induction of apoptosis, and other cellular effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities and properties.
Uniqueness
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group, in particular, contributes to its potential as a versatile scaffold for the development of new therapeutic agents and industrial applications.
Properties
Molecular Formula |
C14H10ClN3O2 |
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Molecular Weight |
287.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O2/c1-8-6-12(14(19)20)18-13(17-8)11(7-16-18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20) |
InChI Key |
FLIDPIFJMDFCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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